

Electrochemical studies of gold dissolution in ammonium thiosulfate solutions

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Compound of Interest

Compound Name: Ammonium thiosulfate

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An Objective Comparison of Gold Leaching Agents: **Ammonium Thiosulfate** vs. Cyanide

The quest for environmentally benign and efficient gold extraction methods has positioned **ammonium thiosulfate** as a leading alternative to the traditionally used but highly toxic cyanide. This guide provides a comparative analysis of gold dissolution in **ammonium thiosulfate** solutions, supported by electrochemical studies and experimental data. It is intended for researchers and professionals in metallurgical and chemical sciences seeking to understand the underlying mechanisms and performance of thiosulfate-based leaching systems.

Comparative Overview: Thiosulfate vs. Cyanide Leaching

Ammonium thiosulfate leaching presents several distinct advantages over the conventional cyanidation process, primarily concerning environmental safety and effectiveness with specific ore types. However, it also has unique chemical challenges that must be managed for optimal performance.

Feature	Ammonium Thiosulfate Leaching	Cyanide Leaching
Toxicity	Non-toxic and environmentally safe. The main reagents are common fertilizers.[1][2]	Highly toxic to humans and wildlife, requiring stringent safety and disposal protocols. [2][3]
Leaching Kinetics	Can exhibit faster gold dissolution rates in the presence of catalysts like copper or cobalt.[4]	Generally effective and well-understood kinetics, but can be slow for certain ore types.
Ore Suitability	Particularly effective for treating carbonaceous or "preg-robbing" ores where cyanide recovery is poor.	Less effective with preg-robbing ores due to the adsorption of the gold-cyanide complex onto carbonaceous material.
Operating pH	Alkaline, typically in the range of pH 9 to 10.	Alkaline, typically pH 10 to 11, to prevent the formation of toxic hydrogen cyanide gas.
Reagent Stability	Thiosulfate is metastable and prone to oxidative decomposition, which can increase consumption.	Cyanide is relatively stable under proper alkaline conditions.
Cost	Considered a relatively cheap and low-cost reagent.	Costs can be significant, especially when including detoxification and environmental compliance measures.

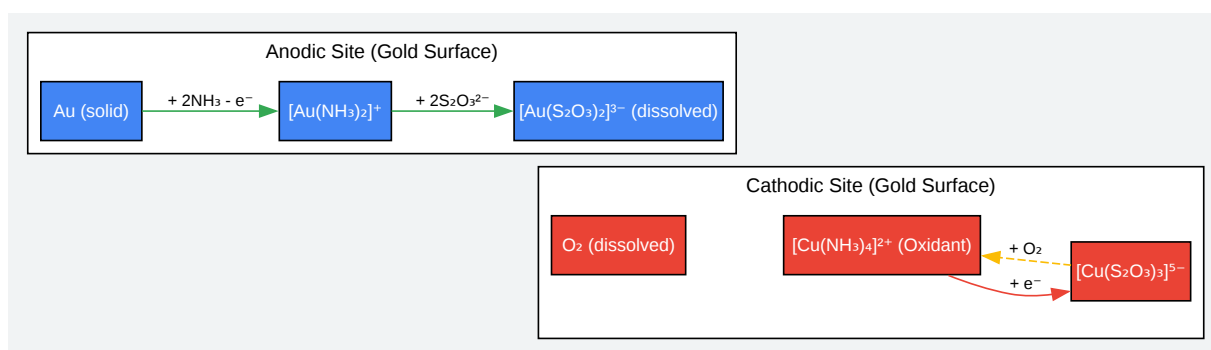
The Electrochemical Mechanism of Gold Dissolution

The dissolution of gold in ammoniacal thiosulfate solutions is fundamentally an electrochemical corrosion process. It involves simultaneous anodic (oxidation) and cathodic (reduction)

reactions occurring on the gold surface. The process is significantly enhanced by the presence of a catalyst, typically copper(II) or cobalt(III) complexes.

Anodic Reaction (Gold Oxidation): At the anode, metallic gold (Au) is oxidized to gold(I) ions (Au^+). This reaction is catalyzed by ammonia (NH_3), which forms an intermediate gold-ammonia complex, $[\text{Au}(\text{NH}_3)_2]^+$. This complex is then substituted by thiosulfate ions ($\text{S}_2\text{O}_3^{2-}$) to form the more stable gold-thiosulfate complex, $[\text{Au}(\text{S}_2\text{O}_3)_2]^{3-}$, which dissolves into the solution.

Cathodic Reaction (Oxidant Reduction): At the cathode, the oxidant is reduced, providing the electrons needed for gold oxidation. In the widely studied copper-ammonia system, the cupric tetraamine complex, $[\text{Cu}(\text{NH}_3)_4]^{2+}$, acts as the primary oxidant, getting reduced to a cuprous thiosulfate complex. Dissolved oxygen in the solution plays a crucial role by re-oxidizing the cuprous species back to the cupric state, thus regenerating the catalyst. Similarly, in cobalt-catalyzed systems, $\text{Co}(\text{NH}_3)_6^{3+}$ facilitates the reduction of dissolved oxygen.



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Caption: Electrochemical mechanism of gold dissolution in a copper-ammonia-thiosulfate system.

Performance Data: Factors Influencing Gold Dissolution

The efficiency of gold leaching in **ammonium thiosulfate** is sensitive to several operational parameters. The following table summarizes quantitative data from various electrochemical studies, illustrating the impact of these factors.

Parameter	Condition	Result	Reference
Thiosulfate Conc.	Increase from 0.1 M to 0.3 M	Gold dissolution increased from 0.45 to 0.68 mg/cm ² .	
Average dissolution rate increased from 6.35x10 ⁻¹⁰ to 9.59x10 ⁻¹⁰ mol cm ⁻² s ⁻¹ .			
Ammonia Conc.	Increase from 0.4 M to 1.0 M	Average gold dissolution rate increased from 3.92x10 ⁻¹⁰ to 7.69x10 ⁻¹⁰ mol cm ⁻² s ⁻¹ .	
Catalyst (Cu ²⁺) Conc.	Increase from 0 M to 0.045 M	Gold extraction from PCBs after 6 hours increased from 1.66% to 93.7%.	
Catalyst (Co ³⁺) Conc.	Increasing Co ³⁺ concentration	Increased the amount of gold dissolution.	
pH	Varied	Optimal gold dissolution observed at pH 10.0 in a cobalt-ammonia catalyzed system.	
Temperature	Increase from 25°C to 40°C	Increased gold dissolution; apparent activation energy of 41.15 kJ/mol suggests the process is chemically controlled.	

Additive (EDTA)	Addition of 0.05–0.2 g/L	Reduced corrosion potential and increased corrosion current density, facilitating gold dissolution.
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Experimental Protocols in Electrochemical Analysis

The study of gold dissolution in thiosulfate solutions relies heavily on electrochemical techniques to probe reaction mechanisms and kinetics.

1. **Cyclic Voltammetry (CV):** This technique is used to investigate the oxidative and reductive processes occurring at the gold electrode surface.

- **Methodology:** A potentiostat is used to sweep the potential of a gold working electrode linearly with time between two set values in the thiosulfate solution. The resulting current is measured and plotted against the applied potential.
- **Purpose:** The resulting voltammogram reveals the potentials at which gold oxidation and other redox reactions (e.g., catalyst reduction) occur, providing insight into the electrochemical behavior of the system.

2. **Chronoamperometry:** Chronoamperometry is employed to measure the rate of gold dissolution under a constant applied potential.

- **Methodology:** The potential of the gold electrode is stepped to a value where gold oxidation occurs (e.g., 0.25 V), and this potential is held constant for a period (e.g., 1 hour). The current is recorded as a function of time.
- **Purpose:** The current measured is proportional to the rate of the electrochemical reaction. By integrating the current over time and using Faraday's law, the mass of dissolved gold can be calculated, thus verifying the occurrence and rate of dissolution.

3. **Polarization Curves:** This method is used to determine the corrosion characteristics and dissolution kinetics of gold in the leaching environment.

- **Methodology:** The potential of the gold electrode is scanned slowly from its open-circuit potential towards more positive (anodic polarization) or negative (cathodic polarization) values. The resulting current density is plotted against the potential.
- **Purpose:** Anodic polarization curves show the rate of gold oxidation as a function of potential. Cathodic curves show the rate of the oxidant reduction. These plots are essential for understanding the catalytic mechanism and identifying rate-limiting steps.

4. **Electrochemical Impedance Spectroscopy (EIS):** EIS is a powerful technique for investigating the properties of the electrode-solution interface and the mechanism of the dissolution process.

- **Methodology:** A small amplitude AC potential signal is applied to the gold electrode over a range of frequencies. The resulting AC current response is measured to determine the impedance of the system.
- **Purpose:** By modeling the impedance data with equivalent electrical circuits, researchers can distinguish between different process controls (e.g., charge transfer vs. diffusion control) and study the formation of any passivating films on the gold surface that might inhibit dissolution.

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